N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide
Brand Name: Vulcanchem
CAS No.: 657-63-6
VCID: VC2316664
InChI: InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14)
SMILES: C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

CAS No.: 657-63-6

Cat. No.: VC2316664

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide - 657-63-6

Specification

CAS No. 657-63-6
Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]formamide
Standard InChI InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14)
Standard InChI Key XEAIJWFDADPVCD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl

Introduction

Chemical Identity and Nomenclature

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide belongs to the class of trifluoromethylbenzenes, featuring specific halogen substitution patterns. The compound is known by several synonyms in scientific literature and commercial catalogs.

Primary Identifiers

ParameterValue
CAS Registry Number657-63-6
IUPAC NameN-[2-chloro-5-(trifluoromethyl)phenyl]formamide
Molecular FormulaC₈H₅ClF₃NO
Molecular Weight223.58 g/mol
PubChem Compound ID242309

Alternative Names and Synonyms

The compound is also known by several alternative names in scientific and commercial contexts:

  • N-Formyl 2-chloro-5-(trifluoromethyl)aniline

  • 6'-Chloro-α,α,α-trifluoro-m-formotoluidide

  • 4-Chloro-3-formamidobenzotrifluoride

  • 6-Chlor-3-trifluormethyl-formanilid

  • N-[2-chloro-5-(trifluoromethyl)phenyl]methanamide

  • Formamide, N-[2-chloro-5-(trifluoromethyl)phenyl]-

  • NSC 50863

Structural Characteristics

Molecular Structure

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide features a phenyl ring with two key substituents: a chlorine atom at position 2 and a trifluoromethyl group at position 5. Additionally, a formamide group (-NHCHO) is attached to the phenyl ring. This unique combination of functional groups contributes to its specific chemical properties and reactivity patterns.

Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14)
Standard InChIKeyXEAIJWFDADPVCD-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1C(F)(F)F)NC=O)Cl
Canonical SMILESC1=CC(=C(C=C1C(F)(F)F)NC=O)Cl

Structural Conformations

The compound can exist in different rotameric forms due to restricted rotation around the N-C bond of the formamide group. This rotameric behavior is characteristic of many formamide derivatives and affects both its spectroscopic properties and reactivity.

Physical and Chemical Properties

Physical State and Appearance

At room temperature, N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide typically appears as a crystalline solid. Its exact appearance may vary depending on purity and preparation methods.

Physicochemical Properties

PropertyValue
Density1.474 g/cm³
Boiling Point311.4°C at 760 mmHg
Flash Point142.1°C
Partition Coefficient (LogP)3.63600
Polar Surface Area (PSA)29.10000
Melting PointNot explicitly reported in available data
SolubilitySoluble in common organic solvents including methanol, ethyl acetate, and dichloromethane; Limited solubility in water

Chemical Reactivity

The reactivity of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is primarily determined by its functional groups:

  • The formamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine.

  • The chloro substituent at position 2 is susceptible to nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing trifluoromethyl group.

  • The trifluoromethyl group provides increased lipophilicity and metabolic stability in biological systems.

Synthesis Methods

Direct Formylation

The most common synthesis route involves the formylation of 2-chloro-5-(trifluoromethyl)aniline. This reaction can be accomplished through several methods:

  • Using formic acid or formic anhydride under mild conditions

  • Employing formyl chloride in the presence of a suitable base

  • Utilizing N-formylating agents such as N-formylimidazole or acetic formic anhydride

Alternative Synthetic Approaches

Alternative synthetic pathways may include:

  • Trifluoromethylation of N-(2-chlorophenyl)formamide

  • Chlorination of N-(3-(trifluoromethyl)phenyl)formamide

  • N-heterocyclic carbene-supported zinc-catalyzed N-formylation reactions, which have been demonstrated for similar aniline derivatives

Analytical Characterization

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 223

  • Characteristic fragmentation patterns including loss of the formyl group

  • Isotope patterns distinctive of compounds containing chlorine

Chromatographic Behavior

The compound can be analyzed using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly useful when derivatized

  • Thin-Layer Chromatography (TLC) using appropriate solvent systems

Applications and Uses

Chemical Intermediate

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide primarily serves as a chemical intermediate in the synthesis of more complex molecules, particularly those of pharmaceutical or agrochemical interest. The presence of both the chloro and trifluoromethyl substituents makes it valuable for introducing these functionalities into target molecules.

Research Applications

In scientific research, the compound may be used as:

  • A building block for the synthesis of biologically active compounds

  • A precursor for the preparation of ligands in organometallic chemistry

  • A model compound for studying the effects of halogen substitution on chemical reactivity and physical properties

ParameterClassification/Value
Hazard SymbolsXi (Irritant)
Risk StatementsH319 (Causes serious eye irritation)
H302 (Harmful if swallowed)
Safety StatementsP264, P270, P301+P312, P330, P501, P280, P305+P351+P338, P337+P313
HS Code2924297099
SupplierProduct NumberQuantityApproximate Price (USD)Date Updated
Sigma-AldrichS57656525 mg$29.802024-03-01
TRCF698978250 mg$55.002021-12-16
SynQuest Laboratories4848-7-X41 g$55.002021-12-16
Apollo ScientificPC81431 g$80.002021-12-16
AK ScientificV71575 g$131.002021-12-16

Relationship to Other Trifluoromethyl Compounds

Structural Analogs

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide shares structural similarities with several related compounds:

  • N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide (CAS: 656-96-2) - a positional isomer with altered substitution pattern

  • 2-Chloro-5-(trifluoromethyl)aniline - the deformylated precursor

  • (3,5-Dinitrophenyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)formamide (CAS: 325741-22-8) - a more complex derivative with additional functionalization

Significance in Trifluoromethyl Chemistry

Trifluoromethyl-containing compounds like N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide have gained prominence in medicinal and agricultural chemistry due to several advantageous properties:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability due to the strength of the C-F bond

  • Altered electronic properties of adjacent functional groups

  • Unique binding interactions in biological systems

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